molecular formula C17H20N2OS B5970093 N-(3-methylbenzyl)-5-(2-pyrrolidinyl)-2-thiophenecarboxamide trifluoroacetate

N-(3-methylbenzyl)-5-(2-pyrrolidinyl)-2-thiophenecarboxamide trifluoroacetate

Cat. No. B5970093
M. Wt: 300.4 g/mol
InChI Key: KOISRBNNELQYMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylbenzyl)-5-(2-pyrrolidinyl)-2-thiophenecarboxamide trifluoroacetate is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is a type of synthetic cannabinoid that is structurally similar to delta-9-tetrahydrocannabinol (THC), the main psychoactive compound found in marijuana.

Mechanism of Action

N-(3-methylbenzyl)-5-(2-pyrrolidinyl)-2-thiophenecarboxamide trifluoroacetate is a cannabinoid receptor agonist, meaning it binds to and activates cannabinoid receptors in the body. Specifically, this compound has a high affinity for the CB1 receptor, which is primarily found in the brain and central nervous system.
Biochemical and Physiological Effects:
Activation of the CB1 receptor by N-(3-methylbenzyl)-5-(2-pyrrolidinyl)-2-thiophenecarboxamide trifluoroacetate can lead to a variety of biochemical and physiological effects. These include changes in neurotransmitter release, modulation of pain perception, and alterations in appetite and metabolism.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-methylbenzyl)-5-(2-pyrrolidinyl)-2-thiophenecarboxamide trifluoroacetate in lab experiments is its high potency and selectivity for the CB1 receptor. This allows researchers to study the effects of CB1 receptor activation in a more targeted and specific manner. However, one limitation of using this compound is its potential for off-target effects, which can complicate data interpretation.

Future Directions

There are several potential future directions for research on N-(3-methylbenzyl)-5-(2-pyrrolidinyl)-2-thiophenecarboxamide trifluoroacetate. One area of interest is its use as a tool to study the role of the endocannabinoid system in various disease states, such as chronic pain, anxiety, and depression. Additionally, further research is needed to fully understand the potential off-target effects of this compound and how they may impact data interpretation.

Synthesis Methods

The synthesis of N-(3-methylbenzyl)-5-(2-pyrrolidinyl)-2-thiophenecarboxamide trifluoroacetate involves several steps, including the reaction of 3-methylbenzyl chloride with 2-pyrrolidinone to form N-(3-methylbenzyl)-2-pyrrolidinone. This intermediate is then reacted with 2-thiophenecarboxylic acid to form the final product.

Scientific Research Applications

N-(3-methylbenzyl)-5-(2-pyrrolidinyl)-2-thiophenecarboxamide trifluoroacetate has been studied for its potential use in various scientific research applications. One area of interest is its use as a tool to study the endocannabinoid system, a complex signaling system in the body that plays a role in regulating various physiological processes.

properties

IUPAC Name

N-[(3-methylphenyl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-12-4-2-5-13(10-12)11-19-17(20)16-8-7-15(21-16)14-6-3-9-18-14/h2,4-5,7-8,10,14,18H,3,6,9,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOISRBNNELQYMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)C2=CC=C(S2)C3CCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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